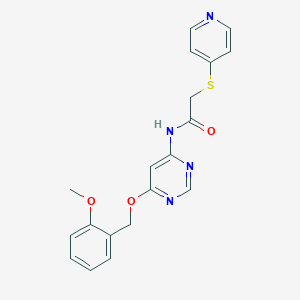
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₆O₃ |
| Molecular Weight | 340.34 g/mol |
| CAS Number | 1396846-10-8 |
Antiplatelet Activity
One of the notable biological activities of this compound is its antiplatelet effect. A study evaluated its ability to inhibit platelet aggregation induced by ADP, using ticagrelor as a control. The results indicated that derivatives of pyrimidine, including the target compound, exhibited significant inhibition of platelet aggregation both in vitro and in vivo. Molecular docking studies suggested that the compound interacts effectively with the P2Y12 receptor, which plays a crucial role in platelet activation pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could suppress cyclooxygenase-2 (COX-2) activity, which is a key enzyme involved in inflammation. The IC₅₀ values for COX-2 inhibition were comparable to those of established anti-inflammatory drugs like celecoxib . Furthermore, bioassays conducted on animal models showed that related pyrimidine derivatives could significantly reduce inflammation markers, suggesting a potential therapeutic application in treating inflammatory diseases .
Antitumor Activity
Recent studies have highlighted the potential of pyrimidine derivatives as anticancer agents. The target compound and its analogs have shown promising results against various cancer cell lines, including triple-negative breast cancer (TNBC). The mechanism involves inhibition of cell proliferation and induction of apoptosis in cancer cells, with some compounds demonstrating selective toxicity towards cancerous cells over normal cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications on the pyrimidine ring and substituents such as methoxy and thio groups have been linked to enhanced efficacy against specific biological targets. For instance, the presence of electron-donating groups has been shown to improve COX-2 inhibitory activity .
Case Studies
- In Vitro Studies : A series of synthesized pyrimidine derivatives were tested for their antiplatelet activity using ADP-induced aggregation assays. The results indicated that modifications on the benzyl group significantly influenced their efficacy .
- In Vivo Studies : Animal models treated with these compounds exhibited reduced inflammation in carrageenan-induced paw edema tests, confirming their therapeutic potential .
- Cancer Cell Line Studies : Evaluations on MDA-MB-231 TNBC cells revealed that certain derivatives not only inhibited cell growth but also reduced metastatic potential in vivo, indicating their promise as anticancer agents .
Properties
IUPAC Name |
N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]-2-pyridin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-25-16-5-3-2-4-14(16)11-26-19-10-17(21-13-22-19)23-18(24)12-27-15-6-8-20-9-7-15/h2-10,13H,11-12H2,1H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATDOHYBPJIMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














